molecular formula C8H12O3 B1315415 Methyl 5-hydroxycyclohex-3-ene-1-carboxylate CAS No. 79433-96-8

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate

Cat. No. B1315415
CAS RN: 79433-96-8
M. Wt: 156.18 g/mol
InChI Key: UQSMDPAVFOFIGB-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxycyclohex-3-ene-1-carboxylate” is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol . The IUPAC name for this compound is “methyl 5-hydroxycyclohex-3-ene-1-carboxylate” and it has the InChI code "1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7,9H,3,5H2,1H3" .


Molecular Structure Analysis

The molecular structure of “Methyl 5-hydroxycyclohex-3-ene-1-carboxylate” consists of a cyclohexene ring with a methyl ester group and a hydroxyl group attached . The compound has two undefined atom stereocenters .


Physical And Chemical Properties Analysis

“Methyl 5-hydroxycyclohex-3-ene-1-carboxylate” has a molecular weight of 156.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 156.078644241 g/mol . The topological polar surface area of the compound is 46.5 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

Synthesis and Reactions

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate demonstrates diverse chemical reactions, making it an interesting subject in synthetic chemistry. The compound was synthesized from methyl cyclohexa-2,5-diene-1-carboxylate and was shown to undergo various transformations such as dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reactions, highlighting its versatility in synthetic routes (Sirat, Thomas & Tyrrell, 1979). Its capacity to undergo bromination and epoxidation, with a focus on stereochemical outcomes, was also explored, revealing insights into its reactivity and potential applications in the synthesis of complex molecules (Bellucci, Marioni & Marsili, 1972).

Photolithography and Material Science

In the realm of material science and photolithography, methyl 5-hydroxycyclohex-3-ene-1-carboxylate is found in the synthesis of alicyclic polymers. These polymers were designed for 193 nm photoresist materials and were based on cycloaliphatic co- and terpolymers, showcasing the chemical's role in advancing technologies in microfabrication and semiconductor manufacturing (Okoroanyanwu, Shimokawa, Byers & Willson, 1998).

Catalysis and Polymerization

The compound also finds its place in catalytic processes and polymerization. In particular, (η3-Allyl)palladium(II) and Palladium(II) nitrile catalysts were used for the addition polymerization of norbornene derivatives, where methyl 5-hydroxycyclohex-3-ene-1-carboxylate was among the monomers. This research contributes to the field of polymer chemistry, offering insights into the synthesis of polyolefins with functional groups and the influence of catalysts on polymerization outcomes (Mathew, Reinmuth, Melia, Swords & Risse, 1996).

Safety And Hazards

The safety information for “Methyl 5-hydroxycyclohex-3-ene-1-carboxylate” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements for the compound are H302 and H312 . The precautionary statements for the compound include P264, P270, P280, P301+P312, P302+P352, P312, P330, P363, and P501 .

properties

IUPAC Name

methyl 5-hydroxycyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7,9H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSMDPAVFOFIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540764
Record name Methyl 5-hydroxycyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate

CAS RN

79433-96-8
Record name Methyl 5-hydroxy-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79433-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxycyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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